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Compound of Interest

(5-(3-Chlorophenyl)pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B1614012

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-(3-
Chlorophenyl)pyridin-3-yl)methanol

Abstract

(5-(3-Chlorophenyl)pyridin-3-yl)methanol is a biaryl pyridine derivative that serves as a
valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a primary
alcohol on a pyridine scaffold substituted with a chlorophenyl ring, offers multiple sites for
chemical modification. This guide provides a comprehensive overview of its chemical
properties, including its identity, physicochemical characteristics, and spectral data.
Furthermore, it details an illustrative synthetic pathway, explores the compound's chemical
reactivity, and discusses its potential applications in the field of drug discovery and
development. This document is intended for researchers and scientists who require a technical
understanding of this compound for use as a building block in complex molecular architectures.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of (5-(3-Chlorophenyl)pyridin-3-yl)methanol are
summarized below. While extensive experimental data for this specific compound is not widely
published, the following table includes known identifiers and predicted properties based on its
structure and data from analogous compounds.
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Property Value Reference
CAS Number 887973-96-8 [11[2]
Molecular Formula C12H10CINO [3]
Molecular Weight 219.67 g/mol [3]

) Predicted: White to off-white
Physical State

solid
Melting Point No data available [2]
Boiling Point No data available [2]

Predicted: Soluble in
Solubility methanol, DMSO, chloroform;

sparingly soluble in water

5-(3-chlorophenyl)pyridin-3-
IUPAC Name S8 P yhpy
yl)methanol

Synthesis and Purification

The synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanol is not extensively detailed in
publicly available literature. However, a robust and logical synthetic route can be designed
based on established organometallic cross-coupling reactions, a cornerstone of modern
synthetic chemistry. The most common approach for constructing the core biaryl structure is
the Suzuki-Miyaura cross-coupling, followed by the reduction of a carbonyl group to the desired
primary alcohol.

Synthetic Strategy

The strategy involves a two-step process:

e Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a pyridine
precursor bearing an electrophilic handle (e.g., a bromine atom) and 3-chlorophenylboronic
acid. This efficiently forms the C-C bond between the two aromatic rings.
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e Reduction: The resulting pyridine aldehyde or ester is then reduced to the primary alcohol
using a suitable reducing agent like sodium borohydride.

This approach is highly modular, allowing for the synthesis of various analogues by simply
changing the boronic acid or the pyridine starting material.

lllustrative Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from a functionalized pyridine
to the final product.

Step 1: Suzuki-Miyaura Coupling

5-Bromopyridine-3-carbaldehyde 3-Chlorophenylboronic Acid

' l

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., Na2COs)
Solvent (e.g., Toluene/Hz20)

l

5-(3-Chlorophenyl)pyridine-3-carbaldehyde

Step 2: Rv.eduction

Reducing Agent (e.g., NaBHa4)
Solvent (e.g., Methanol)

(5-(3-Chlorophenyl)pyridin-3-yl)methanol

!

Purification
(Column Chromatography)
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Caption: Proposed two-step synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanol.

Experimental Protocol (lllustrative)

This protocol is a representative example based on general procedures for Suzuki couplings

and subsequent reductions[4].

Step 1: Synthesis of 5-(3-Chlorophenyl)pyridine-3-carbaldehyde

To a Schlenk flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq), 3-chlorophenylboronic
acid (1.2 eq), and sodium carbonate (2.5 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, monitoring
progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer sequentially with water and brine. Dry the organic phase over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the intermediate
aldehyde.

Step 2: Synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Dissolve the purified 5-(3-chlorophenyl)pyridine-3-carbaldehyde from the previous step in
methanol in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
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 After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours, monitoring by TLC.

e Once the reaction is complete, carefully quench the excess sodium borohydride by the slow
addition of water.

e Remove the methanol under reduced pressure.
o Extract the aqueous residue with ethyl acetate (3x).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo to yield the final product. Further purification via column
chromatography may be performed if necessary.

Spectroscopic Characterization (Predicted)

While specific spectral data is not readily available in the search results[5][6][7], the identity and
purity of the synthesized compound can be confirmed using standard spectroscopic
techniques. The expected data are as follows:

IH NMR: The spectrum would show distinct signals for the aromatic protons on both the
pyridine and chlorophenyl rings, typically in the range of & 7.0-9.0 ppm. A characteristic
singlet or doublet for the benzylic protons (-CH20H) would appear around 6 4.5-5.0 ppm. A
broad singlet corresponding to the hydroxyl proton (-OH) would also be present.

e 13C NMR: The spectrum would display 12 distinct carbon signals, with those in the aromatic
region appearing between & 120-160 ppm. The signal for the methylene carbon (-CH20H)
would be found further upfield, typically around & 60-65 ppm.

e Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-
3400 cm~1 (O-H stretch of the alcohol), peaks in the 3000-3100 cm~1 region (aromatic C-H
stretch), and characteristic C=C and C=N stretching vibrations for the aromatic rings in the
1400-1600 cm~* range. A C-Cl stretching band would be observed in the fingerprint region.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*)
corresponding to the compound's molecular weight (m/z = 219.67). A characteristic isotopic
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pattern for the presence of one chlorine atom (M* and M+2 peaks in an approximate 3:1
ratio) would be a key confirmation of the structure.

Chemical Reactivity and Derivatization

The molecule possesses three primary regions of reactivity: the hydroxymethyl group, the
pyridine nitrogen, and the two aromatic rings. This multifunctional nature makes it a versatile
building block.

Overview of Reactive Sites

The diagram below highlights the key reactive centers of the molecule, which can be targeted
for further chemical modification.

yridine Nitrogen
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Caption: Key reactive sites on the (5-(3-Chlorophenyl)pyridin-3-yl)methanol scaffold.

Reactions of the Hydroxymethyl Group

The primary alcohol is the most reactive functional group under many conditions.

» Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild oxidizing
agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid (nicotinic acid
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derivative) with stronger agents (e.g., KMnOas, Jones reagent)[8].

« Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides,
anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can
also be converted to an ether.

o Halogenation: It can be converted into a more reactive chloromethyl or bromomethyl group
using reagents like thionyl chloride (SOCI2) or phosphorus tribromide (PBrs), respectively[9]
[10]. This functional group transformation is useful for subsequent nucleophilic substitution
reactions.

Reactions of the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nitrogen atom.

o N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized, typically
using an agent like m-CPBA, to form the corresponding N-oxide. This modification alters the
electronic properties of the ring, making it more susceptible to certain substitution reactions.

o Nucleophilic Aromatic Substitution: The pyridine ring is generally deactivated towards
electrophilic substitution but can undergo nucleophilic aromatic substitution, although this
often requires harsh conditions or the presence of a good leaving group([8].

Applications in Medicinal Chemistry and Drug
Discovery

Substituted pyridyl-methanol scaffolds are prevalent in pharmacologically active compounds.
The title compound is a valuable building block for several reasons:

 Structural Scaffold: It provides a rigid, three-dimensional framework that can be used to
position other functional groups in a defined spatial orientation for interaction with biological
targets.

 Intermediate for API Synthesis: Pyridinyl and chlorophenyl motifs are found in numerous
active pharmaceutical ingredients (APIs)[11]. This compound serves as a key intermediate
for synthesizing more complex molecules. For example, pyridinyl methanol derivatives have
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been developed as potent and selective antagonists for the Transient Receptor Potential
Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders[12].

o Fragment-Based Drug Design: As a relatively small molecule with diverse functional handles,
it is an ideal candidate for fragment-based screening and lead optimization campaigns in
drug discovery.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for (5-(3-Chlorophenyl)pyridin-3-yl)methanol is not
widely available[2]. However, based on analogous structures like pyridinemethanol and general
laboratory chemicals, the following precautions are advised.

Hazard Identification: Assumed to be harmful if swallowed and may cause skin and eye
irritation[13]. Handle with care, assuming it is a toxic substance.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat[14][15].

e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing dust, vapor, or mist[15]. Avoid contact with skin, eyes, and clothing. Implement
measures to prevent static discharge[14].

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents and acids[13].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. [5-(3-Chlorophenyl)pyridin-3-yllmethanol | 887973-96-8 - BuyersGuideChem
[buyersguidechem.com]

e 2. echemi.com [echemi.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27077528/
https://www.benchchem.com/product/b1614012?utm_src=pdf-body
https://www.echemi.com/sds/5-3-chlorophenylpyridin-3-ylmethanol-pd180810116263.html
https://www.fishersci.com/store/msds?partNumber=AAA10381&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.proman.org/wp-content/uploads/2025/06/Methanol-SDS-Proman-TT.pdf
https://www.methanex.com/wp-content/uploads/Metanol-CAS-67-56-1-SDS-EN-22NOV23.pdf
https://www.methanex.com/wp-content/uploads/Metanol-CAS-67-56-1-SDS-EN-22NOV23.pdf
https://www.proman.org/wp-content/uploads/2025/06/Methanol-SDS-Proman-TT.pdf
https://www.fishersci.com/store/msds?partNumber=AAA10381&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1614012?utm_src=pdf-custom-synthesis
https://buyersguidechem.com/chemicalproperty_929541261169.html
https://buyersguidechem.com/chemicalproperty_929541261169.html
https://www.echemi.com/sds/5-3-chlorophenylpyridin-3-ylmethanol-pd180810116263.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. 887974-03-0 CAS MSDS ([5-(2-CHLOROPHENYL)PYRIDIN-3-YLJIMETHANOL) Melting
Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

4. rsc.org [rsc.org]
5. rsc.org [rsc.org]
6. rsc.org [rsc.org]

7. minio.scielo.br [minio.scielo.br]

8. pdf.benchchem.com [pdf.benchchem.com]

9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google
Patents [patents.google.com]

10. researchgate.net [researchgate.net]

11. pharmtech.com [pharmtech.com]

12. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and
Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed
[pubmed.ncbi.nim.nih.gov]

13. fishersci.com [fishersci.com]
14. proman.org [proman.org]
15. methanex.com [methanex.com]

To cite this document: BenchChem. [(5-(3-Chlorophenyl)pyridin-3-yl)methanol chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614012#5-3-chlorophenyl-pyridin-3-yl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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